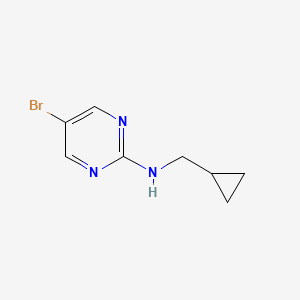

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine

Vue d'ensemble

Description

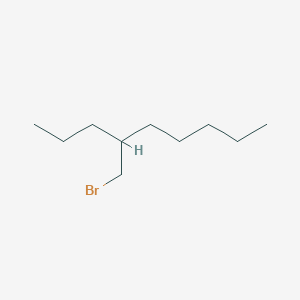

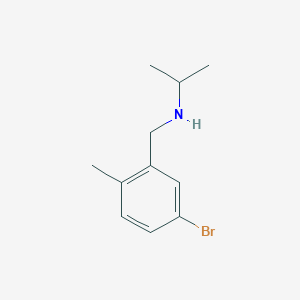

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is a compound that has attracted significant interest in the scientific community. It has a molecular formula of C8H10BrN3 and a molecular weight of 228.09 g/mol. The compound contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), and 1 Pyrimidine .

Molecular Structure Analysis

The pyrimidine ring in the molecule is essentially planar . The bromine and nitrogen atoms substituted to the pyrimidine ring are coplanar with the ring . The cyclopropylmethyl group is attached to the nitrogen atom of the pyrimidine ring .Physical And Chemical Properties Analysis

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is a solid compound . It should be stored in a dark place at room temperature . The compound is insoluble in water .Applications De Recherche Scientifique

Synthesis and Biological Activity

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine and its derivatives have been synthesized for evaluation in various biological activities. For instance, the synthesis and biological activity of 5–bromo–2-chloropyrimidin-4-amine derivatives have been explored, showing significant antimicrobial activity against certain pathogenic bacterial and fungal strains (Ranganatha et al., 2018). Another study introduced a methodology for synthesizing novel 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, which were also evaluated for their potential antibacterial activity, with some showing moderate effectiveness compared to reference drugs (Afrough et al., 2019).

Chemical Synthesis and Characterization

The compound and its derivatives have been utilized in chemical synthesis for developing new compounds with potential applications. For example, novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine have been synthesized, showcasing the compound's versatility in chemical reactions (Nikpour et al., 2012). Similarly, a study demonstrated an efficient synthesis route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives, further expanding the compound's utility in synthesizing novel chemical entities (Rahimizadeh et al., 2007).

Antiproliferative and Kinase Inhibition

Some derivatives of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine have been explored for their antiproliferative activities and potential as kinase inhibitors. For instance, novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues were synthesized and evaluated for their inhibitory activity against Ser/Thr kinases, revealing potent inhibition against specific kinases, which suggests potential applications in cancer therapy and other diseases involving kinase dysregulation (Deau et al., 2013).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. If it gets in the eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . .

Biochemical Pathways

It is likely that the compound influences several pathways, leading to downstream effects

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound . Future research should focus on understanding these properties to optimize the compound’s therapeutic potential.

Result of Action

It is anticipated that the compound induces changes at the molecular and cellular levels, but specific effects are yet to be identified .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine. Factors such as pH, temperature, and presence of other molecules can affect the compound’s activity

Propriétés

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVYGWFMSIEZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)

amine](/img/structure/B1444222.png)

![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)